[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene
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Overview
Description
[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene is an organic compound with the molecular formula C9H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a (1Z)-1,3-dibromoprop-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene typically involves the bromination of propenylbenzene derivatives. One common method is the addition of bromine to propenylbenzene under controlled conditions to ensure the formation of the (1Z) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The double bond in the propenyl group can undergo addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in inert solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of dibromo or bromoalkane derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Scientific Research Applications
[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene involves its interaction with various molecular targets. The bromine atoms and the double bond in the propenyl group make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[(1Z)-2-Bromo-3,3-diethoxy-1-propenyl]benzene: Similar structure but with additional ethoxy groups.
[(1Z)-1,3-Dibromo-1-propenyl]benzene: Lacks the benzene ring substitution.
Bromobenzene: Contains a single bromine atom attached to the benzene ring.
Uniqueness
Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
[(Z)-1,3-dibromoprop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,7H2/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOHWGYWNNMNG-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/CBr)/Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.97 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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